molecular formula C23H20N2O4 B2471226 2-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922083-07-6

2-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No. B2471226
CAS RN: 922083-07-6
M. Wt: 388.423
InChI Key: PDDGMGRHOXRSQR-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a useful research compound. Its molecular formula is C23H20N2O4 and its molecular weight is 388.423. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Chemical synthesis techniques are vital for the development and analysis of complex organic compounds, including dibenzo[b,f][1,4]oxazepin derivatives. For instance, the synthesis and spectral analysis of similar compounds have been detailed, showcasing methodologies for creating and confirming the structures of such molecules through various analytical techniques (Gomaa, 2011). These methods are crucial for advancing chemical synthesis capabilities and understanding the molecular framework of potential pharmaceutical agents.

Antitumor and Antimicrobial Activities

Compounds with the dibenzo[b,f][1,4]oxazepin core have been investigated for their biological activities. Research into novel compounds for antitumor and antimicrobial applications is ongoing, with some dibenzo[b,f][1,4]oxazepin derivatives showing promise in these areas. For example, new compounds designed for anticancer activity against a variety of cancer cell lines highlight the potential of such molecules in therapeutic applications (Al-Sanea et al., 2020). Additionally, the design, synthesis, and evaluation of similar compounds for fungicidal activity against phytopathogenic fungi suggest their potential use in crop protection (Yang et al., 2017).

Receptor Binding Studies

Research into compounds targeting specific receptors, such as 5-HT2A receptors, is critical for developing new psychiatric and neurological medications. The synthesis and evaluation of compounds as imaging probes for imaging norepinephrine transporters with PET highlight the importance of structural modifications to achieve specificity and efficacy (Prabhakaran et al., 2006). These studies contribute to a better understanding of how modifications to the dibenzo[b,f][1,4]oxazepin core can affect biological activity and receptor affinity.

properties

IUPAC Name

2-(4-methoxyphenyl)-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-14-3-9-21-19(11-14)25-23(27)18-13-16(6-10-20(18)29-21)24-22(26)12-15-4-7-17(28-2)8-5-15/h3-11,13H,12H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDGMGRHOXRSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

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